molecular formula C19H22F3N3O2 B469356 Ethyl 5-(4-isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 712319-13-6

Ethyl 5-(4-isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No. B469356
CAS RN: 712319-13-6
M. Wt: 381.4g/mol
InChI Key: YTHKWYQPULVTLD-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[1,5-a]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, contains a pyrazolo[1,5-a]pyrimidine core, which is a fused ring structure containing two nitrogen atoms. It also contains a trifluoromethyl group (-CF3), an ethyl group (-C2H5), and an isopropylphenyl group (C3H7-C6H5) .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the trifluoromethyl group is known to be quite electronegative, which could make the compound reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific functional groups present in the molecule. For example, the presence of the trifluoromethyl group could influence the compound’s polarity, boiling point, and other physical properties .

Scientific Research Applications

Fluorescent Properties and Synthesis Applications

  • Fluorescent Molecule Development: A study reported the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidines, highlighting the fluorescent properties of these compounds, suggesting their potential as attractive fluorophores for various applications due to their strong fluorescence intensity and multiple binding sites Yan‐Chao Wu et al., 2006.
  • Chemical Inhibitors: Research on trifluoromethylated pyrazolo[1,5-a]pyrimidines also identified their activity as potential monocotyledonous Echinochloa crus-galli L. Beauv inhibitors, indicating their use in agricultural chemistry to control certain weed species Yan‐Chao Wu et al., 2006.

Anticancer Activity

  • Anticancer Activity Evaluation: A derivative of Ethyl 5-(4-isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate showed distinct effective inhibition on the proliferation of some cancer cell lines, presenting a potential pathway for the development of new anticancer agents Ju Liu et al., 2016.

Synthesis of Biological Interest Compounds

  • Biological Interest Compounds Synthesis: Novel synthetic routes have been reported for trifluoromethylated 3,5-disubstituted pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles and ethyl 4,4,4-trifluorobut-2-ynoate, yielding a library of new fluorinated 3,5-disubstituted pyrazolo[1,5-a]pyrimidines. These compounds are of biological interest due to their potential pharmacological properties Badr Jismy et al., 2018.

Future Directions

The study of pyrazolo[1,5-a]pyrimidine derivatives is an active area of research, particularly in the field of medicinal chemistry. Future research could explore the synthesis of new derivatives, their biological activity, and their potential applications .

properties

IUPAC Name

ethyl 5-(4-propan-2-ylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N3O2/c1-4-27-18(26)14-10-23-25-16(19(20,21)22)9-15(24-17(14)25)13-7-5-12(6-8-13)11(2)3/h5-8,10-11,15-16,24H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHKWYQPULVTLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2NC(CC(N2N=C1)C(F)(F)F)C3=CC=C(C=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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